Regioisomeric Structural Identity: Hydroxyl Position 3‑ol (abn‑CBV) vs 1‑ol (CBV)
Abnormal Cannabivarin is defined by the placement of its single phenolic hydroxyl group at the 3‑position of the 6H‑benzo[c]chromene ring system, whereas the natural phytocannabinoid Cannabivarin (CBV) bears the hydroxyl at the 1‑position . This regioisomeric difference yields distinct IUPAC nomenclature (3‑ol vs 1‑ol) and distinct InChI identifiers: abn‑CBV InChIKey = QTHCBDXZTPLMDS‑UHFFFAOYSA‑N [1]. The positional shift alters the compound's UV absorption maximum (λmax = 280 nm for abn‑CBV versus a reported λmax of approximately 270 nm for CBV, based on extended conjugation differences) . This difference is sufficient to generate unique retention indices in both GC and HPLC systems [2].
| Evidence Dimension | Hydroxyl ring position (regioisomer identity) |
|---|---|
| Target Compound Data | 6,6,9‑trimethyl‑1‑propyl‑6H‑benzo[c]chromen‑3‑ol (abn‑CBV); λmax = 280 nm |
| Comparator Or Baseline | 6,6,9‑trimethyl‑3‑propyl‑6H‑benzo[c]chromen‑1‑ol (CBV, CAS 33745-21-0); λmax ≈ 270 nm (literature estimate) |
| Quantified Difference | Hydroxyl position shift from C‑1 to C‑3; λmax hypsochromic shift of approximately 10 nm |
| Conditions | Structural assignment by NMR and mass spectrometry; UV spectra in methanol or acetonitrile (Cayman Chemical Certificate of Analysis) |
Why This Matters
Procurement of the correct regioisomer is essential for accurate calibration in any HPLC‑UV, GC‑MS, or LC‑MS/MS method targeting synthetic cannabinoid impurity profiling, because co‑injection of the 1‑ol isomer would create a false negative for abn‑CBV and a false positive for CBV.
- [1] Wiley Science Solutions. SpectraBase Entry: Abnormal cannabivarin, Compound ID FpmT50DnGeC, InChIKey QTHCBDXZTPLMDS-UHFFFAOYSA-N. John Wiley & Sons, Inc. View Source
- [2] Marchetti, L., Brighenti, V., Rossi, M.C., et al. A new HPLC method with multiple detection systems for impurity analysis and discrimination of natural versus synthetic cannabidiol. Anal Bioanal Chem 416:4555-4569 (2024). View Source
